molecular formula C44H87NO3 B135182 N-hexacosanoylsphingosine CAS No. 121459-09-4

N-hexacosanoylsphingosine

Cat. No. B135182
CAS RN: 121459-09-4
M. Wt: 678.2 g/mol
InChI Key: CJROVRTUSFQVMR-GVOPMEMSSA-N
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Description

N-hexadecanoylsphingosine, also known as Ceramide (d18:1/16:0), is a type of ceramide, a class of waxy lipid molecules. Ceramides are composed of a sphingosine and a fatty acid .


Synthesis Analysis

The synthesis of ceramides like N-hexadecanoylsphingosine typically involves the condensation of a sphingosine with a fatty acid. The exact synthesis process can vary depending on the specific ceramide being produced .


Molecular Structure Analysis

Ceramides have a sphingosine backbone, which is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. The fatty acid can vary in length .


Chemical Reactions Analysis

Ceramides can undergo various chemical reactions, including hydrolysis and phosphorylation. They can also participate in the formation of more complex sphingolipids .


Physical And Chemical Properties Analysis

The physical and chemical properties of ceramides can vary depending on the specific ceramide. For example, N-hexadecanoylsphingosine has a density of 1.0±0.1 g/cm3, a molar refractivity of 176.4±0.3 cm3, and a polar surface area of 126 Å2 .

Scientific Research Applications

Biomarker for Farber Disease

C26-Ceramide has been identified as a highly sensitive biomarker for the diagnosis of Farber Disease . Farber Disease is a rare autosomal recessive disease caused by mutations in the acid ceramidase gene (ASAH1). Low ceramidase activity results in the accumulation of fatty substances, mainly ceramides . Liquid chromatography multiple reaction mass spectrometry (LC/MRM-MS) studies revealed that the ceramide C26:0 and especially its isoform 1 is a highly sensitive and specific biomarker for Farber Disease .

Role in Intracellular Lipid Regulation

Ceramides, including C26-Ceramide, have been implicated in intracellular lipid regulation . Given the intricate link between free fatty acids with ceramides, especially the de novo synthetic pathway, intracellular lipid droplet formation is increasingly viewed as an important mechanism for preventing accumulation of toxic ceramide species .

Relevance to Skin Disorders

Ultra-long acyl chain ceramides (>25 carbon acyl chain), including C26-Ceramide, were reported to be essential for maintaining a functional skin barrier . Mice lacking CerS3, an enzyme involved in the biosynthesis of ultra-long acyl chain ceramides (C26–C34 ceramides), exhibited more than a two-fold increase in TEWL rate than in control mice, with a concomitant reduction in C26-, C28-, and C30-ceramides .

Implication in Metabolic Diseases

Long acyl chain ceramides such as C16- and C18-ceramides have been linked to metabolic dysfunction and cardiac function decline . The role of C26-Ceramide in metabolic diseases is an area of ongoing research.

Role in Obesity

Ceramides, including C26-Ceramide, have been implicated in obesity . The relationship between ceramide levels and obesity is complex and is an active area of research.

Potential Therapeutic Applications in Cancer

Ceramide nanoliposomes (CNL), including those of C26-Ceramide, have shown promise in inhibiting cell proliferation and migration in TNBC cells . This suggests potential therapeutic applications of C26-Ceramide in cancer treatment.

Mechanism of Action

Target of Action

C26 Ceramide, also known as N-hexacosanoylsphingosine, primarily targets ceramide synthases (CerS), which are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . CerS play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .

Mode of Action

C26 Ceramide interacts with its targets, the CerS, by relying on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide . This interaction leads to the production of ceramide under the action of desaturase . The differential expression of CerS in tumor and non-tumor cells suggests that some CerS could be used as potential prognostic markers .

Biochemical Pathways

C26 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

Liquid chromatography multiple reaction mass spectrometry (lc/mrm-ms) studies have revealed that the ceramide c26:0 and especially its isoform 1 is a highly sensitive and specific biomarker for farber disease . This biomarker can be determined directly in the dried blood spot extracts with low sample consumption .

Result of Action

C26 Ceramide plays diverse and important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . It is closely associated with the progression of various cancers, including liver, breast, cervical, ovarian, colorectal, head and neck squamous cell, gastric, lung, prostate, oesophageal, pancreatic and blood cancers .

Action Environment

The action of C26 Ceramide is influenced by various environmental factors. For instance, in the context of Farber Disease, a rare autosomal recessive disease caused by mutations in the acid ceramidase gene (ASAH1), low ceramidase activity results in the accumulation of fatty substances, mainly ceramides . This suggests that genetic factors can significantly influence the action, efficacy, and stability of C26 Ceramide.

Safety and Hazards

The safety and hazards associated with a specific ceramide would depend on various factors, including its specific structure and the context in which it is used. As such, it’s important to refer to the relevant safety data sheets or other safety information for the specific ceramide .

Future Directions

The study of ceramides is an active area of research, with potential applications in various fields including biochemistry, cell biology, and medicine. Future research may focus on further elucidating the roles of ceramides in cellular processes and exploring their potential as therapeutic targets .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJROVRTUSFQVMR-GVOPMEMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H87NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415273
Record name C26 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/26:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/26:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-hexacosanoylsphingosine

CAS RN

121459-09-4
Record name C26 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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